
N-(diphenylmethyl)-2-(phenylsulfonyl)acetamide
説明
N-(diphenylmethyl)-2-(phenylsulfonyl)acetamide, commonly known as DPA, is a chemical compound that has been extensively studied for its potential applications in scientific research. DPA is a white crystalline solid that is soluble in organic solvents and has a molecular weight of 373.48 g/mol.
作用機序
The mechanism of action of DPA is not fully understood, but it is believed to act by binding to the transmembrane domains of CFTR and MRP1 and inhibiting their activity. DPA has been shown to bind to a specific site on CFTR known as the "vestibule," which is located at the interface between the intracellular and extracellular domains of the channel. This binding inhibits the movement of chloride ions through the channel, leading to a decrease in salt and water transport.
Biochemical and Physiological Effects:
DPA has been shown to have a number of biochemical and physiological effects. In addition to its inhibitory effects on CFTR and MRP1, DPA has been shown to inhibit the activity of several other ion channels and transporters, including the voltage-gated potassium channel Kv1.3 and the organic anion transporter OAT1. DPA has also been shown to have anti-inflammatory and anti-cancer effects in vitro and in vivo.
実験室実験の利点と制限
One of the main advantages of using DPA in lab experiments is its potency and specificity. DPA has been shown to be a highly effective inhibitor of CFTR and MRP1, with IC50 values in the low micromolar range. This allows researchers to study the function of these proteins with a high degree of precision. However, one limitation of using DPA is its potential toxicity. DPA has been shown to be cytotoxic at high concentrations, and care must be taken to ensure that the concentrations used in experiments are not toxic to cells.
将来の方向性
There are several potential future directions for research on DPA. One area of interest is the development of more potent and selective inhibitors of CFTR and MRP1. This could lead to the development of new therapies for diseases such as cystic fibrosis and cancer. Another area of interest is the study of the effects of DPA on other ion channels and transporters, which could lead to the discovery of new targets for drug development. Finally, the use of DPA as a tool to study the structure and function of ion channels and transporters could provide insights into the mechanisms underlying these proteins and lead to the development of new drugs with improved efficacy and safety profiles.
科学的研究の応用
DPA has been used extensively in scientific research as a tool to study the function of various ion channels and transporters. DPA is a potent inhibitor of the cystic fibrosis transmembrane conductance regulator (CFTR), a chloride channel that is essential for the regulation of salt and water transport in many tissues. DPA has also been shown to inhibit the activity of the multidrug resistance protein 1 (MRP1), a transporter protein that is involved in the efflux of chemotherapeutic agents from cancer cells.
特性
IUPAC Name |
2-(benzenesulfonyl)-N-benzhydrylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO3S/c23-20(16-26(24,25)19-14-8-3-9-15-19)22-21(17-10-4-1-5-11-17)18-12-6-2-7-13-18/h1-15,21H,16H2,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHJPACPOCNCOGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)CS(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



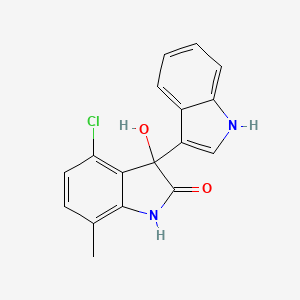
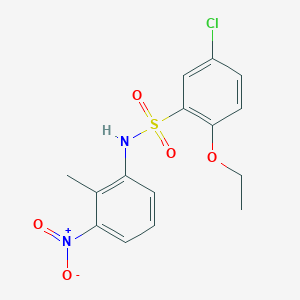
![N-benzyl-1-[(5-chloro-2-methoxyphenyl)sulfonyl]-3-piperidinecarboxamide](/img/structure/B4394029.png)
![N-[5-(benzylthio)-1,3,4-thiadiazol-2-yl]-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B4394037.png)


![2-cyclohexyl-N-isopropyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B4394055.png)
![2-fluoro-N-{3-[methyl(methylsulfonyl)amino]phenyl}benzamide](/img/structure/B4394056.png)
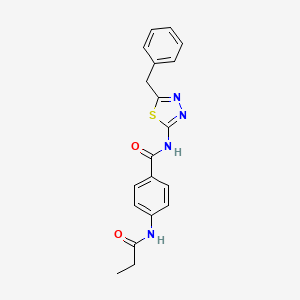
![4-(1H-pyrazol-1-yl)-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B4394065.png)
![N-[2-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-furamide](/img/structure/B4394081.png)
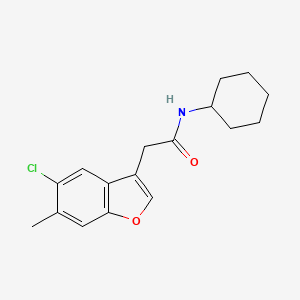
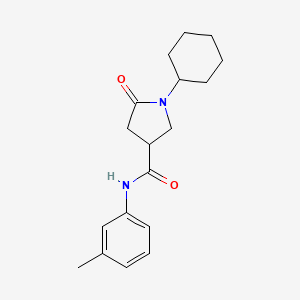
![N-butyl-4-[2-oxo-2-(1-pyrrolidinyl)ethoxy]benzenesulfonamide](/img/structure/B4394105.png)